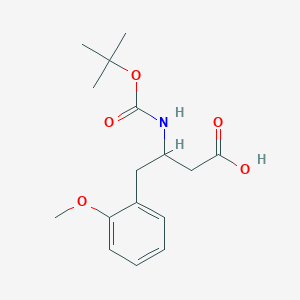

3-(Boc-amino)-4-(2-methoxyphenyl)butyric Acid

Description

Properties

CAS No. |

2227989-68-4 |

|---|---|

Molecular Formula |

C16H23NO5 |

Molecular Weight |

309.36 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-7-5-6-8-13(11)21-4/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19) |

InChI Key |

YNAYJKVEUJOAOP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Boc-amino)-4-(2-methoxyphenyl)butyric acid typically involves multi-step organic reactions. A common synthetic route includes:

Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the butyric acid backbone: This can be achieved through various methods, including the alkylation of a suitable precursor or the use of a Grignard reagent followed by oxidation.

Introduction of the methoxyphenyl group: This step often involves a Friedel-Crafts acylation reaction using 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of automated systems for protection and deprotection steps.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using trifluoroacetic acid for Boc deprotection.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines depending on the reactants used.

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Protecting Group Chemistry: The Boc group is a common protecting group in peptide synthesis.

Biology and Medicine:

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of 3-(Boc-amino)-4-(2-methoxyphenyl)butyric acid depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The methoxyphenyl group can interact with various biological targets, potentially affecting enzyme activity or receptor binding.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a family of Boc-protected amino acid derivatives with aromatic substituents. Key structural analogs include:

Table 1: Structural Comparison of Boc-Protected Butyric Acid Derivatives

Key Observations :

- Substituent Effects : The position and nature of the aromatic substituent significantly alter physicochemical properties. For example, bromine (Br) and chlorine (Cl) increase molecular weight and lipophilicity compared to methoxy (OCH₃) groups .

- Electronic Properties: Methoxy groups at the 2- or 4-position (e.g., 2-OCH₃ vs.

Physicochemical Properties

Table 2: Physicochemical Comparison

Critical Insights :

- Solubility : Methoxy-substituted derivatives (e.g., 2-OCH₃, 4-OCH₃) exhibit better solubility in polar solvents like DMSO compared to halogenated analogs, which are more lipophilic .

- Stability : Halogenated derivatives (Br, Cl) demonstrate greater stability under basic conditions due to reduced electron density on the aromatic ring .

Q & A

Q. What is the role of the Boc protective group in the synthesis and functionalization of 3-(Boc-amino)-4-(2-methoxyphenyl)butyric Acid?

The Boc (tert-butoxycarbonyl) group protects the amine functionality during synthesis to prevent unwanted side reactions, such as nucleophilic attacks or premature cyclization. It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH or DMAP) and removed using strong acids like trifluoroacetic acid (TFA) or HCl in dioxane .

Q. What are the common synthetic routes for preparing this compound?

Synthesis typically involves:

- Step 1: Coupling of a substituted aromatic aldehyde (e.g., 2-methoxybenzaldehyde) with a β-amino acid precursor via reductive amination or Strecker synthesis.

- Step 2: Boc protection of the amine group using Boc anhydride.

- Step 3: Acidic or enzymatic hydrolysis to generate the free carboxylic acid. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) and catalysts like Pd/C for hydrogenation are often employed .

Q. How is the compound characterized to confirm structural integrity and purity?

- NMR Spectroscopy: ¹H and ¹³C NMR verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and methoxyphenyl substituents (δ ~3.8 ppm for OCH₃).

- HPLC/MS: Ensures purity (>95%) and confirms molecular weight (e.g., [M+H]⁺ for C₁₆H₂₂NO₅: ~308.15 g/mol).

- Melting Point: Used to cross-check consistency with literature values (if available) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during Boc deprotection?

Low yields during Boc removal often arise from incomplete acidolysis or side reactions. Optimization strategies include:

Q. What analytical approaches resolve discrepancies in bioactivity data for analogs of this compound?

Contradictory bioactivity data (e.g., IC₅₀ variations) may stem from:

- Stereochemical impurities: Use chiral HPLC to confirm enantiomeric excess.

- Solubility differences: Assess logP values (e.g., calculated ~2.1 for the target compound) and adjust assay buffers (e.g., DMSO content ≤1%).

- Target specificity: Perform competitive binding assays or molecular docking studies to validate interactions with biological targets (e.g., enzymes in diabetic or inflammatory pathways) .

Q. How does the 2-methoxyphenyl substituent influence electronic properties and reactivity compared to other aryl groups?

The 2-methoxy group donates electron density via resonance, increasing the aromatic ring’s nucleophilicity. This enhances electrophilic substitution reactions (e.g., halogenation) but may reduce stability under oxidative conditions. Comparative studies with 4-methoxy or halogenated analogs (e.g., 5-bromo-2-fluorophenyl derivatives) reveal differences in reaction kinetics and biological target affinities .

Methodological Challenges

Q. What strategies address racemization during peptide coupling involving this compound?

Racemization at the α-carbon can occur during amide bond formation. Mitigation methods include:

- Using coupling reagents like HATU or PyBOP, which minimize base-induced epimerization.

- Conducting reactions at low temperatures (−20°C to 0°C).

- Employing orthogonal protection (e.g., Fmoc for amine, Boc for side chains) to isolate reactive sites .

Q. How can computational tools predict the compound’s interactions with biological targets?

- Molecular Dynamics (MD) Simulations: Model binding stability with targets like DPP-4 (anti-diabetic) or IDO1 (immunomodulatory).

- Density Functional Theory (DFT): Calculate charge distribution to identify reactive hotspots on the methoxyphenyl ring.

- QSAR Models: Correlate structural features (e.g., logP, polar surface area) with observed bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.